
N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine: is an organic compound with the molecular formula C24H24N2O2. It is a derivative of phenetidine and is characterized by the presence of a phenylenedimethylidyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine typically involves the reaction of terephthalaldehyde with phenetidine derivatives. One common method includes the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol over molecular sieves at room temperature . The reaction is carried out under an argon atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用机制
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
相似化合物的比较
- N,N’-(1,4-Phenylenedimethylidyne)DI-P-phenetidine
- N,N’-(1,4-Phenylenedimethylidyne)DI-2,4-xylidine
Comparison: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity in chemical reactions .
属性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-1-[4-[(2-ethoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-11-7-5-9-21(23)25-17-19-13-15-20(16-14-19)18-26-22-10-6-8-12-24(22)28-4-2/h5-18H,3-4H2,1-2H3 |
InChI 键 |
ZIVIJNSSKLLWQC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



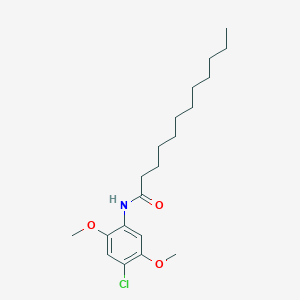
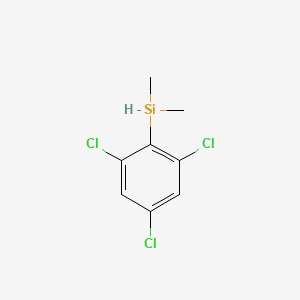
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
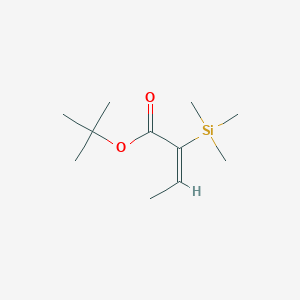


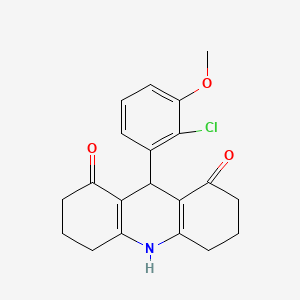


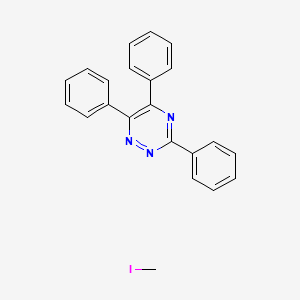

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
